molecular formula C9H12N4S B12562106 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide CAS No. 150359-19-6

1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide

Cat. No.: B12562106
CAS No.: 150359-19-6
M. Wt: 208.29 g/mol
InChI Key: YOTQMQSKYXUIRO-UHFFFAOYSA-N
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Description

1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide is a compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide typically involves the reaction of 1-(pyridin-2-yl)ethanone with methyl hydrazinecarbodithioate under specific conditions. The reaction is usually carried out in an ethanol solvent with the presence of a base such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides.

Scientific Research Applications

1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide
  • 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbodithioate
  • 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarboselenoamide

Uniqueness

1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide is unique due to its specific structural features and the presence of both hydrazine and carbothioamide functional groups

Properties

CAS No.

150359-19-6

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-methyl-1-(1-pyridin-2-ylethylideneamino)thiourea

InChI

InChI=1S/C9H12N4S/c1-7(12-13(2)9(10)14)8-5-3-4-6-11-8/h3-6H,1-2H3,(H2,10,14)

InChI Key

YOTQMQSKYXUIRO-UHFFFAOYSA-N

Canonical SMILES

CC(=NN(C)C(=S)N)C1=CC=CC=N1

Origin of Product

United States

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